N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
Description
N'-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole-based compound featuring a formyl group at position 5, a phenyl group at position 4 of the thiazole ring, and an N,N-dimethylmethanimidamide substituent. The formyl group enhances electrophilicity, making it reactive in condensation and nucleophilic addition reactions.
Properties
IUPAC Name |
N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16(2)9-14-13-15-12(11(8-17)18-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOPBZFJWFUPT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(S1)C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=C(S1)C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring that is known for various pharmacological properties. This article provides an overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N3OS, with a molecular weight of approximately 253.33 g/mol. The structure features a thiazole moiety linked to a dimethylmethanimidamide group, contributing to its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with dimethylformamide dimethyl acetal under acidic conditions. This method has been optimized for yield and purity, ensuring that the final product retains its desired biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 25 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various animal models. Studies have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammation models.
Analgesic Activity
Analgesic effects have also been reported. In pain models using rodents, administration of the compound resulted in a significant reduction in pain response compared to control groups. The analgesic activity may be attributed to its ability to modulate pain pathways in the central nervous system.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than many standard antibiotics used clinically.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of the compound in a carrageenan-induced paw edema model in rats. The results showed a dose-dependent decrease in paw swelling, suggesting potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar thiazole derivatives:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s formyl group (C=O) is less electron-withdrawing than the bromobenzoyl (C₆H₄Br-C=O) group in or the cyano (C≡N) group in , impacting reactivity in nucleophilic substitutions.
- Molecular Weight: The bromine atom in increases molecular weight by ~63 g/mol compared to the target compound, which may affect pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
